(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a novel compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the SERT and blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has also been shown to increase extracellular serotonin levels in the brain, which is consistent with its mechanism of action as an SSRI. (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has been shown to have a high affinity for the SERT, with a Ki value of 3.3 nM.
Advantages and Limitations for Lab Experiments
One advantage of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is its high affinity for the SERT, which makes it a useful tool for studying the serotonin system in vitro and in vivo. (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has also been shown to have good selectivity for the SERT over other monoamine transporters. One limitation of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Future Directions
For research on (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride include investigating its potential use as a PET radioligand for imaging the SERT in humans. (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride could also be studied further for its potential use as a treatment for depression and anxiety disorders. Additionally, (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride could be used as a tool to study the role of the serotonin system in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride involves a multi-step process that requires several chemical reagents and specific reaction conditions. The first step involves the protection of the amine group using a suitable protecting group such as Boc or Fmoc. The second step involves the substitution of the fluorine atom on the phenyl ring using a nucleophilic substitution reaction. The third step involves the deprotection of the amine group to yield the final product, (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride.
Scientific Research Applications
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has been shown to have a high affinity for the serotonin transporter (SERT) and has been investigated as a potential treatment for depression and anxiety disorders. (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride has also been studied for its potential use as a radioligand for imaging the SERT in vivo.
properties
IUPAC Name |
2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIVCKIBJGGEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.